molecular formula C11H17FN2 B8283519 4-Fluoro-5-neopentylbenzene-1,2-diamine

4-Fluoro-5-neopentylbenzene-1,2-diamine

Cat. No.: B8283519
M. Wt: 196.26 g/mol
InChI Key: UQPXPSJRGQZGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-5-neopentylbenzene-1,2-diamine is a substituted benzene diamine featuring a fluorine atom at the 4-position and a bulky neopentyl group (2,2-dimethylpropyl) at the 5-position. This compound is structurally significant due to the interplay of electron-withdrawing (fluoro) and sterically demanding (neopentyl) substituents, which influence its reactivity, stability, and applications in organic synthesis, coordination chemistry, and pharmaceutical intermediates.

Properties

Molecular Formula

C11H17FN2

Molecular Weight

196.26 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)-5-fluorobenzene-1,2-diamine

InChI

InChI=1S/C11H17FN2/c1-11(2,3)6-7-4-9(13)10(14)5-8(7)12/h4-5H,6,13-14H2,1-3H3

InChI Key

UQPXPSJRGQZGRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC(=C(C=C1F)N)N

Origin of Product

United States

Comparison with Similar Compounds

Substituted Benzene-1,2-diamines: Structural and Electronic Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties
4-Fluoro-5-neopentylbenzene-1,2-diamine 4-F, 5-neopentyl C₁₁H₁₇FN₂ 204.27 (calculated) Not provided High steric hindrance; moderate electron-withdrawing effect from fluorine.
4-Fluoro-5-nitrobenzene-1,2-diamine 4-F, 5-NO₂ C₆H₆FN₃O₂ 171.13 113269-06-0 Strong electron-withdrawing nitro group; precursor to reduced diamine forms .
4-Fluoro-5-methylbenzene-1,2-diamine 4-F, 5-CH₃ C₇H₉FN₂ 140.16 97389-11-2 Electron-donating methyl group; lower steric hindrance .
4-Fluoro-5-(4-methylpiperazin-1-yl)-benzene-1,2-diamine 4-F, 5-piperazinyl C₁₁H₁₇FN₄ 224.28 174468-55-4 Basic piperazine moiety; potential for hydrogen bonding and drug interactions .
4-Chloro-5-fluorobenzene-1,2-diamine 4-Cl, 5-F C₆H₅ClFN₂ 159.57 363-51-9 Stronger electron withdrawal from Cl; dual halogen effects .

Stability and Handling Considerations

  • Nitro derivatives (e.g., 4-Fluoro-5-nitrobenzene-1,2-diamine) are typically stable but require reduction (e.g., SnCl₂) to generate reactive diamines, which are prone to oxidation and must be used immediately .
  • Neopentyl-substituted diamines: The bulky neopentyl group may improve stability against oxidative degradation compared to simpler alkyl analogs (e.g., methyl).
  • Chloro-fluoro analogs : Dual halogens (e.g., 4-Cl,5-F) may increase crystallinity but pose challenges in purification due to similar polarity to byproducts .

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